(2S)-2-(1,3-Thiazol-2-YL)piperidine
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Overview
Description
(2S)-2-(1,3-Thiazol-2-YL)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-Thiazol-2-YL)piperidine typically involves the reaction of piperidine with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with a thiazole halide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1,3-Thiazol-2-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles .
Scientific Research Applications
(2S)-2-(1,3-Thiazol-2-YL)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-2-(1,3-Thiazol-2-YL)piperidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(1,3-Benzothiazol-2-YL)piperidine
- (2S)-2-(1,3-Oxazol-2-YL)piperidine
- (2S)-2-(1,3-Imidazol-2-YL)piperidine
Uniqueness
(2S)-2-(1,3-Thiazol-2-YL)piperidine is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as those containing benzothiazole, oxazole, or imidazole rings .
Properties
Molecular Formula |
C8H12N2S |
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Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-[(2S)-piperidin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2/t7-/m0/s1 |
InChI Key |
ILFOGJAUBNLBDZ-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=NC=CS2 |
Canonical SMILES |
C1CCNC(C1)C2=NC=CS2 |
Origin of Product |
United States |
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